molecular formula C5H8N4O B14387905 6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one CAS No. 89730-59-6

6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14387905
CAS No.: 89730-59-6
M. Wt: 140.14 g/mol
InChI Key: RTMWALYHZIEBNZ-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,2,4-triazine with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.

    Melamine: Widely used in the production of plastics and resins.

    Cyanuric acid: Commonly used in swimming pool chemicals and as a stabilizer for chlorine.

Uniqueness

6-Amino-2,3-dimethyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern and the presence of an amino group

Properties

CAS No.

89730-59-6

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

6-amino-2,3-dimethyl-1,2,4-triazin-5-one

InChI

InChI=1S/C5H8N4O/c1-3-7-5(10)4(6)8-9(3)2/h1-2H3,(H2,6,8)

InChI Key

RTMWALYHZIEBNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(=NN1C)N

Origin of Product

United States

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